molecular formula C9H6O3 B1330693 1-Benzofuran-5-carboxylic acid CAS No. 90721-27-0

1-Benzofuran-5-carboxylic acid

Cat. No.: B1330693
CAS No.: 90721-27-0
M. Wt: 162.14 g/mol
InChI Key: GTWXSZIQNTUNKR-UHFFFAOYSA-N
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Description

1-Benzofuran-5-carboxylic acid is a heterocyclic organic compound that features a benzofuran ring system with a carboxylic acid functional group at the 5-position. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products.

Mechanism of Action

Target of Action

1-Benzofuran-5-carboxylic acid, like other benzofuran compounds, has been shown to have strong biological activities . These compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the enzymes or proteins involved in these biological processes .

Mode of Action

It is known that benzofuran compounds interact with their targets, causing changes that lead to their biological activities . For example, some benzofuran compounds have been found to inhibit cell growth in various types of cancer cells .

Biochemical Pathways

Benzofuran compounds affect various biochemical pathways. For instance, they have been found to inhibit the synthesis of purines, thereby slowing cell growth . They also interact with the narrow groove of the DNA, exerting a cytotoxic effect .

Pharmacokinetics

It is known that the bioavailability of benzofuran compounds can be improved, allowing for once-daily dosing .

Result of Action

The result of the action of this compound is likely to be dependent on its specific targets and mode of action. For example, if the compound targets cancer cells, the result could be a reduction in tumor size or slowed tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can all affect the compound’s action . .

Preparation Methods

The synthesis of 1-benzofuran-5-carboxylic acid can be achieved through several synthetic routesAnother approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often employ these strategies due to their efficiency and high yields.

Chemical Reactions Analysis

1-Benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzofuran-5-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

1-Benzofuran-5-carboxylic acid can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Benzofuran-5-carboxylic acid is a compound belonging to the benzofuran family, which has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core with a carboxylic acid functional group at the 5-position. This structure is crucial for its biological activity, as the presence of the carboxylic acid can influence interactions with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzofuran derivatives, including this compound.

  • Mechanism of Action : The compound exhibits activity against various bacteria and fungi by disrupting cellular processes and inhibiting enzyme functions essential for microbial survival.
  • Case Study : A study demonstrated that derivatives of benzofuran, including this compound, showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL for certain compounds .
CompoundTarget OrganismMIC (μg/mL)
This compoundS. aureus100
This compoundE. coli150
Derivative IIIC. albicans100

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied, particularly their effects on breast cancer cell lines.

  • Research Findings : A derivative of benzofuran was shown to inhibit the proliferation of MDA-MB-231 breast cancer cells with an IC50 value of approximately 2.52 μM, comparable to standard chemotherapeutic agents like Doxorubicin .

Cell Cycle and Apoptosis Studies

Further investigations into the mechanism revealed that treatment with benzofuran derivatives resulted in significant cell cycle arrest at the G2-M phase and increased apoptosis in cancer cells.

TreatmentTotal % ApoptosisEarly Apoptosis %Late Apoptosis %
Control1.460.470.31
Benzofuran Derivative (9e)34.298.1123.77

This data indicates that the compound not only inhibits cell growth but also triggers programmed cell death, which is vital for effective cancer therapy .

Other Biological Activities

In addition to antimicrobial and anticancer properties, benzofuran derivatives have been reported to possess:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antioxidant Activity : Benzofuran derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress-related damage .

Properties

IUPAC Name

1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWXSZIQNTUNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344276
Record name 1-Benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90721-27-0
Record name 5-Benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90721-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzofuran-5-Carboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred mixture of methyl benzofuran-5-carboxylate (1.3 g, 7.38 mmol) in MeOH (51 mL) and sodium hydroxide (41 mL of a 5% aqueous solution) is heated to 65° C. for 4 h. The mixture is cooled to rt, and MeOH is removed in vacuo. The remaining aqueous layer is extracted with CH2Cl2. The CH2Cl2 layer is discarded, and the aqueous layer is acidified to pH=1 with concentrated hydrochloric acid. The aqueous layer is extracted with CHCl3. The organic layer is washed with water, dried (MgSO4), filtered and concentrated in vacuo to afford 1.2 g (98%) of benzofuran-5-carboxylic acid as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 12.9, 8.30, 8.11, 7.92, 7.69, 7.09.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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